molecular formula C22H23NO5 B6527971 3-(2,5-dimethoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946234-97-5

3-(2,5-dimethoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B6527971
CAS No.: 946234-97-5
M. Wt: 381.4 g/mol
InChI Key: YJQOGMBFXVLDME-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazin derivative characterized by a fused chromene-oxazine scaffold. The molecule features a 2,5-dimethoxyphenyl substituent at position 3 and an isopropyl group (propan-2-yl) at position 7.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-13(2)23-11-18-20(27-12-23)7-5-14-9-17(22(24)28-21(14)18)16-10-15(25-3)6-8-19(16)26-4/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQOGMBFXVLDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno-oxazine family, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 341.36 g/mol

Anticancer Properties

Recent studies have indicated that compounds within the chromeno-oxazine class exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and DNA fragmentation. This was evidenced in studies where similar compounds demonstrated cytotoxicity against various cancer cell lines including leukemia and colon cancer cells .
CompoundCell Line TestedIC50 (µM)Mechanism
Chromeno-Oxazine DerivativeHL-60 (Leukemia)15Caspase activation
Chromeno-Oxazine DerivativeHCT116 (Colon)20DNA fragmentation

Neuroprotective Effects

Additionally, there is emerging evidence suggesting neuroprotective effects attributed to this compound. In vitro studies have shown that it can mitigate oxidative stress-induced neuronal damage by enhancing the expression of neuroprotective proteins such as NQO1 .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various chromeno-oxazine derivatives on human cancer cell lines. The results highlighted that compounds similar to our target compound exhibited selective toxicity towards malignant cells while sparing normal cells. The study utilized a range of concentrations to determine the IC50 values across different cell lines.

Study 2: Neuroprotection in Animal Models

Another significant study involved administering the compound to animal models subjected to neurotoxic agents. The results indicated a marked reduction in neuronal apoptosis and improved behavioral outcomes in treated groups compared to controls.

Comparison with Similar Compounds

Comparison with Similar Chromeno-Oxazin Derivatives

The following table summarizes key structural and physicochemical properties of 3-(2,5-dimethoxyphenyl)-9-(propan-2-yl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one and its analogs from the evidence:

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Spectral Data (NMR, IR) Reference
Target compound : this compound C₂₂H₂₃NO₅ 2,5-dimethoxyphenyl (3), propan-2-yl (9) Not reported Inferred: Aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), carbonyl (IR ~1700 cm⁻¹)
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-methyl-chromeno-oxazin-4-one (4e, n=3) C₂₃H₂₅NO₆ 3,4-dimethoxyphenyl (3), hydroxybutyl (9) 78–79 ¹H NMR: δ 3.85 (s, 6H, OCH₃), δ 4.15 (t, 2H, CH₂OH); IR: 1720 cm⁻¹ (C=O)
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-trifluoromethyl-chromeno-oxazin-4-one (4i, n=3) C₂₂H₂₀F₄NO₄ 4-fluorophenyl (3), hydroxybutyl (9) 137–139 ¹H NMR: δ 7.45–7.60 (m, aromatic), δ 4.25 (t, 2H, CH₂OH); ¹⁹F NMR: δ -62.5 (CF₃)
9-(3-Methoxybenzyl)-4-propyl-chromeno-oxazin-2-one C₂₂H₂₃NO₄ 3-methoxybenzyl (9), propyl (4) Not reported ¹H NMR: δ 3.80 (s, 3H, OCH₃), δ 1.60 (m, 2H, CH₂CH₂CH₃); MS: m/z 365 [M+H]⁺
3-(2-Methoxyphenyl)-9-(3-methoxypropyl)-chromeno-oxazin-4-one (BG01317) C₂₂H₂₃NO₅ 2-methoxyphenyl (3), 3-methoxypropyl (9) Not reported SMILES: COCCCN1COc2c(C1)c1occ(c(=O)c1cc2)c1ccccc1OC; MS: m/z 381 [M+H]⁺

Key Findings:

Substituent Effects on Solubility: Hydrophilic groups (e.g., hydroxybutyl in 4e ) lower melting points (78–79°C) compared to lipophilic substituents like trifluoromethyl (137–139°C in 4i ).

Electronic Effects :

  • Electron-withdrawing groups (e.g., CF₃ in 4i ) deshield adjacent protons, evident in downfield ¹H NMR shifts (δ 7.45–7.60 ppm). The target compound’s 2,5-dimethoxyphenyl group, with electron-donating methoxy groups, may upfield-shift aromatic protons (δ ~6.5–7.0 ppm).

Spectral Signatures: Methoxy groups consistently appear at δ ~3.8 ppm in ¹H NMR across analogs . The target compound’s carbonyl (oxazin-2-one) is expected to show IR absorption near 1700 cm⁻¹, similar to other oxazinones .

Structural and Functional Divergence

  • Position 9 Substituents : The propan-2-yl group in the target compound introduces steric bulk compared to smaller alkyl chains (e.g., propyl in or hydroxybutyl in ). This may influence conformational flexibility and intermolecular interactions.

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